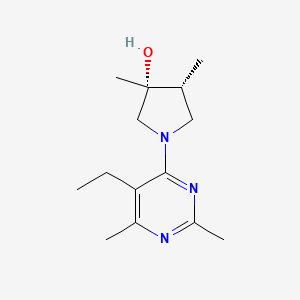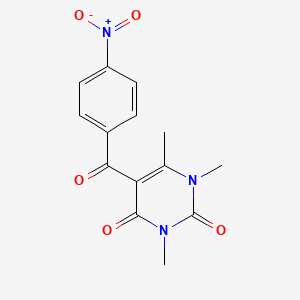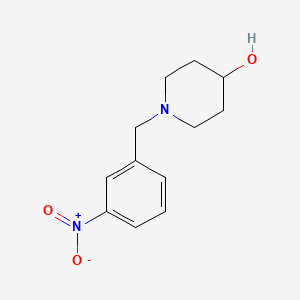![molecular formula C17H22N2O3 B5632056 methyl 3-[(diethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B5632056.png)
methyl 3-[(diethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(diethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate, also known as Methyl Dihydroquinine, is a synthetic compound that has been widely used in scientific research. This compound belongs to the quinoline family and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Methyl 3-[(diethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate Dihydroquinine has been extensively used in scientific research due to its unique properties. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances the cholinergic neurotransmission.
Mécanisme D'action
Methyl 3-[(diethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate Dihydroquinine inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the hydrolysis of acetylcholine, leading to an increase in its concentration in the synaptic cleft. The increased concentration of acetylcholine enhances the cholinergic neurotransmission, which has been found to improve cognitive function.
Biochemical and Physiological Effects:
This compound Dihydroquinine has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function, enhance memory retention, and increase attention span. Additionally, it has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-[(diethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate Dihydroquinine has several advantages in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been found to have low toxicity and is well-tolerated in animal models. However, one limitation of this compound Dihydroquinine is its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for the research on methyl 3-[(diethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate Dihydroquinine. One potential direction is to investigate its potential therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the mechanism of action of this compound Dihydroquinine and its effects on other neurotransmitters. Finally, the synthesis of analogs of this compound Dihydroquinine may lead to the discovery of compounds with improved bioavailability and efficacy.
Méthodes De Synthèse
Methyl 3-[(diethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate Dihydroquinine is synthesized by reacting 3-(diethylamino)methyl-4-hydroxy-2-methylquinoline with methyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions, and the product is purified using column chromatography. The yield of the product is typically around 70%.
Propriétés
IUPAC Name |
methyl 3-(diethylaminomethyl)-2-methyl-4-oxo-1H-quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-5-19(6-2)10-14-11(3)18-15-8-7-12(17(21)22-4)9-13(15)16(14)20/h7-9H,5-6,10H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEJAPBEIRTCHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(NC2=C(C1=O)C=C(C=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1H-indol-1-yl)propyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5631986.png)
![1-[5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-2-thienyl]ethanone](/img/structure/B5631987.png)

![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5632002.png)
![ethyl 2-[(methoxyacetyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5632010.png)
![ethyl (2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5632019.png)

![(4S)-1-[3-(allyloxy)benzoyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5632023.png)
![2-[9-(2-methyl-3-furoyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5632035.png)
![1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5632038.png)
![2-benzyl-9-(pyrrolidin-1-ylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5632042.png)
![(3aS*,7aR*)-2-(2-chloro-4,5-difluorobenzoyl)-5-methyloctahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5632044.png)
